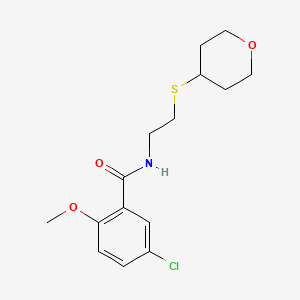

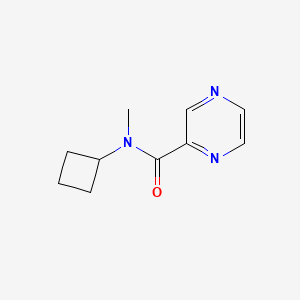

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. Derivatives of this compound, particularly those tethered with 1,2,3-triazole, have been synthesized and tested for their anticancer properties. The MTT assay , a colorimetric assay for assessing cell metabolic activity, is commonly used to evaluate the efficacy of these compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structural backbone of the compound allows for potential biological activity or modification to improve potency and pharmacokinetics .

Synthesis of Biological Active Compounds

The triazole motif present in the compound is associated with a variety of biological activities, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities. This makes the compound a beneficial choice for the synthesis of biologically active compounds. The click reaction of the acrylamide precursor of this compound with different aryl azides leads to the formation of novel derivatives with potential biological applications .

Natural Product Derivation

Cinnamic acid derivatives, which are structurally related to this compound, have been used for the treatment of cancer for many centuries. The compound’s structure, which includes a cinnamic acid moiety, suggests its potential as a derivative of natural products. Natural products often serve as unique sources for new drug discovery due to their complex structures and biological activities .

Antioxidant Properties

Compounds with a cinnamic acid base, like this one, have attracted attention due to their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases including cancer and heart disease. The compound’s antioxidant activity could be harnessed for therapeutic applications .

Anti-inflammatory Applications

The anti-inflammatory properties of cinnamic acid derivatives are well-documented. Given the structural similarities, this compound could potentially be used to develop new anti-inflammatory agents. These agents could be useful in treating a range of inflammatory conditions, from acute injuries to chronic diseases like arthritis .

Antimicrobial Activity

The compound’s potential antimicrobial activity is another area of interest. With increasing resistance to existing antibiotics, new compounds with antimicrobial properties are in high demand. This compound could serve as a starting point for the development of new antimicrobial agents .

Auxin Analog for Plant Growth

Cinnamic acid, part of this compound’s structure, belongs to the class of auxins, which are plant hormones that regulate cell growth and differentiation. This suggests that the compound could be explored as an auxin analog to promote plant growth and development in agricultural research .

Drug Potency and Pharmacokinetics Improvement

The compound’s structure allows for modifications that could improve drug potency and pharmacokinetics. This is particularly important in drug development, where the goal is to maximize therapeutic effects while minimizing side effects. Structural modifications could lead to more effective and safer drugs .

properties

IUPAC Name |

3,4,5-triethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5/c1-5-30-18-11-9-17(10-12-18)28-21(25-26-27-28)15-24-23(29)16-13-19(31-6-2)22(33-8-4)20(14-16)32-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYZACLVUWHKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)